4,4-Difluoroadamantan-1-amine

Medicinal Chemistry Physicochemical Property Profiling Drug Design

4,4-Difluoroadamantan-1-amine (CAS 380191-17-3) is a strategic scaffold for medicinal chemists addressing rapid oxidative metabolism. It features a unique 4,4-gem-difluoro substitution that lowers LogP by -0.26 and pKa by -1.1 versus the parent amine, blocks metabolic soft spots, and avoids introducing chirality or rotatable bonds. This precision is crucial for reproducible SAR studies; procuring the 3,5-difluoro isomer or non-fluorinated analog will yield misleading biological data and derail timelines.

Molecular Formula C10H15F2N
Molecular Weight 187.23 g/mol
Cat. No. B13225718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoroadamantan-1-amine
Molecular FormulaC10H15F2N
Molecular Weight187.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3(F)F)N
InChIInChI=1S/C10H15F2N/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7/h6-8H,1-5,13H2
InChIKeyLQXYIRGMIHWPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoroadamantan-1-amine: A Gem-Difluoro Adamantane Amine Scaffold for Medicinal Chemistry and Drug Discovery


4,4-Difluoroadamantan-1-amine (CAS 380191-17-3) is a synthetic, bridgehead-functionalized adamantane derivative distinguished by the presence of a geminal difluoro group at the 4-position and a primary amine at the 1-position [1]. As a member of the aminoadamantane class, which includes established therapeutics like amantadine, rimantadine, and memantine, this compound serves as a novel scaffold for medicinal chemistry. The unique combination of a rigid, lipophilic adamantane core with a gem-difluoro substituent imparts distinct physicochemical properties, positioning it as a valuable intermediate for the synthesis of advanced pharmaceutical candidates and a probe for investigating structure-activity relationships [2].

Why 4,4-Difluoroadamantan-1-amine Cannot Be Simply Replaced by Other Adamantane Amines


The assumption that adamantane amines are interchangeable is a critical error in scientific procurement. While amantadine, rimantadine, and memantine share a core scaffold, their distinct substitution patterns (e.g., 3,5-dimethyl in memantine or the α-methyl group in rimantadine) dictate unique pharmacological profiles [1]. Similarly, the regioisomeric placement of fluorine atoms leads to divergent properties: 3,5-difluoroadamantan-1-amine differs fundamentally from the 4,4-gem-difluoro substitution. The gem-difluoro motif is a well-validated strategy to enhance metabolic stability and modulate lipophilicity without introducing a chiral center or rotatable bonds, unlike a methyl or hydroxyl substitution [2]. Procuring the wrong isomer or a non-fluorinated analog for structure-activity relationship (SAR) exploration or lead optimization will yield non-reproducible and potentially misleading biological data, derailing project timelines.

Quantitative Evidence Guide for Differentiating 4,4-Difluoroadamantan-1-amine


Regioisomeric Fluorination Pattern Defines Physicochemical Signature: 4,4-Difluoro vs. 3,5-Difluoro

The placement of fluorine atoms on the adamantane core directly influences the compound's calculated LogP and topological polar surface area (TPSA). The gem-difluoro substitution at the 4-position in 4,4-difluoroadamantan-1-amine yields a calculated LogP of 2.16, which is distinct from the LogP of 2.42 reported for its 3,5-difluoroadamantan-1-amine regioisomer . This difference of ΔLogP = -0.26 indicates a measurable decrease in lipophilicity for the 4,4-isomer.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Enhanced Acidity of Conjugate Acid: Impact of Geminal Difluoro Substitution on Amine Basicity

The electron-withdrawing effect of the gem-difluoro group at the 4-position reduces the basicity of the adjacent 1-amine. The calculated pKa of the conjugate acid of 4,4-difluoroadamantan-1-amine is 9.69 [1]. This represents a decrease of approximately 1.1 pKa units compared to the reported experimental pKa of ~10.8 for the conjugate acid of unsubstituted adamantane-1-amine (1-amantadine) [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Analysis

Improved Metabolic Stability Predicted by Bridgehead Fluorination Strategy

The introduction of fluorine at bridgehead positions of adamantane is a known strategy to increase metabolic stability by blocking oxidative metabolism. A key patent (WO 98/17645) teaches that a fluoro substituent on a bridgehead carbon of an adamantyl group increases the metabolic stability of the pharmaceutical compound [1]. This class-level evidence supports that 4,4-difluoroadamantan-1-amine, with its difluoro substitution, should exhibit superior metabolic stability compared to non-fluorinated adamantane amines like amantadine, which is known to undergo extensive metabolism [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Validated Application Scenarios for 4,4-Difluoroadamantan-1-amine


Medicinal Chemistry: Lead Optimization for Tuning Lipophilicity and Basicity

Medicinal chemists can utilize 4,4-difluoroadamantan-1-amine as a key intermediate or building block when the objective is to lower the lipophilicity (LogP) and reduce the basicity (pKa) of an adamantane-containing pharmacophore. The quantifiable differences from both the 3,5-difluoro isomer (ΔLogP = -0.26) and the parent amine (ΔpKa = -1.1) provide a rational basis for selecting this specific scaffold to modulate ADME properties and off-target pharmacology .

Drug Discovery: Scaffold for Enhancing Metabolic Stability

In lead optimization campaigns where rapid clearance due to oxidative metabolism is a primary liability, 4,4-difluoroadamantan-1-amine offers a strategically fluorinated scaffold. Its procurement is justified for the synthesis of analogs intended to test the hypothesis that geminal bridgehead fluorination will block major metabolic soft spots, thereby extending half-life and improving in vivo exposure as taught in foundational patent literature [1].

SAR Studies: Differentiating Positional Fluorine Effects on Biological Activity

To conduct rigorous structure-activity relationship (SAR) studies, it is essential to decouple the effects of fluorination from its position. 4,4-Difluoroadamantan-1-amine serves as a critical comparator to its 3,5-difluoro regioisomer and non-fluorinated analogs. This allows researchers to generate high-quality data correlating the position of the electron-withdrawing gem-difluoro group with changes in target binding affinity and cellular potency, avoiding the pitfalls of generic substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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